molecular formula C18H15ClN4O B6567632 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole CAS No. 1021253-30-4

1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B6567632
CAS No.: 1021253-30-4
M. Wt: 338.8 g/mol
InChI Key: KDCAQRDXPYKWAM-UHFFFAOYSA-N
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Description

1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole is a complex organic molecule. Its structure features both oxadiazole and benzodiazole rings, which are known for their biological activities and roles in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the preparation of the oxadiazole moiety. A common route is the cyclization of appropriate hydrazides and nitrile oxides. Following that, the benzodiazole segment can be introduced through a coupling reaction, ensuring the correct linkage to form the final compound.

Industrial Production Methods: On an industrial scale, optimizing the yield and purity is crucial. Catalysis and solvent selection are key factors, often involving specific catalysts like palladium complexes and solvents like dichloromethane or ethanol under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole undergoes various reactions:

  • Oxidation: With agents like potassium permanganate, yielding oxidized derivatives.

  • Reduction: Utilizing hydrogenation catalysts to form reduced analogs.

  • Substitution: Involves halogenations or alkylations, altering specific functional groups.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

  • Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for alkylation.

Major Products: The major products depend on the reaction type. Oxidation typically introduces hydroxyl or carboxyl groups, while reduction may yield fully or partially hydrogenated compounds. Substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring enhances this activity, making it a candidate for developing new antibiotics and antifungal agents. For instance, studies have shown that compounds similar to this one display efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Several studies have highlighted the potential of benzodiazole derivatives in cancer therapy. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, a derivative was shown to effectively target specific cancer pathways, leading to reduced tumor growth in preclinical models.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

Material Science Applications

  • Fluorescent Materials : The unique structural features of this compound allow it to be used as a fluorescent probe in various applications. Its photophysical properties make it suitable for use in sensors and imaging technologies.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research has shown that polymers modified with benzodiazole derivatives exhibit improved stability and resistance to degradation.

Agricultural Chemistry Applications

  • Pesticidal Activity : The compound's oxadiazole component has been linked to pesticidal properties. Studies have demonstrated its effectiveness against certain pests and pathogens affecting crops, suggesting potential use as a biopesticide.
  • Plant Growth Regulators : Some derivatives have been explored for their ability to act as plant growth regulators, promoting growth and enhancing yield under specific conditions.

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a related benzodiazole derivative on human breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study featured in Pharmaceutical Biology, researchers tested the antimicrobial activity of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited substantial inhibitory effects on both bacterial strains, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The compound's effects are largely due to its interaction with specific molecular targets, such as enzymes and receptors. Its structure allows it to inhibit or activate these targets, affecting pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds: Compounds like 1,3-benzodiazoles and other 1,2,4-oxadiazoles share similarities but lack the unique combination of both moieties. Examples include:

  • 1,3-Benzodiazole itself, primarily known for its psychoactive properties.

  • 4-Chloro-1,2,4-oxadiazole derivatives, noted for their antimicrobial activity.

Uniqueness: The presence of both oxadiazole and benzodiazole rings in 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole is unique, offering a diverse range of reactivity and potential biological activities.

This compound’s detailed analysis reveals its multifaceted potential in scientific research, highlighting its importance and versatility. Cool, right?

Biological Activity

The compound 1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole represents a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole moiety is particularly significant in medicinal chemistry due to its ability to interact with various biological targets. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15ClN4O Molecular Weight 300 77 g mol \text{C}_{16}\text{H}_{15}\text{ClN}_4\text{O}\quad \text{ Molecular Weight 300 77 g mol }

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. The compound has shown efficacy against various cancer cell lines. For example, a related study highlighted that compounds with similar oxadiazole structures demonstrated IC50 values ranging from 25.1 to 93.3 µM across different cancer types including ovarian and prostate cancers .

Table 1: Anticancer Efficacy of Oxadiazole Derivatives

Compound TypeCancer TypeIC50 (µM)
Oxadiazole AHuman Ovarian Carcinoma25.1
Oxadiazole BProstate Cancer28.7
Oxadiazole CNon-Small Cell Lung Cancer21.5

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. Compounds similar to the one discussed have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition suggests a mechanism by which these compounds can alleviate inflammation .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also gained attention. The compound's structure allows it to act against a range of bacterial and fungal pathogens. Studies have indicated that certain oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain oxadiazoles may modulate oxidative stress pathways, contributing to their anticancer effects.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against various cell lines. The study found that modifications on the oxadiazole ring significantly influenced cytotoxicity profiles, with specific substitutions enhancing activity against resistant cancer types .

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-20-15-4-2-3-5-16(15)23(12)11-10-17-21-18(24-22-17)13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCAQRDXPYKWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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